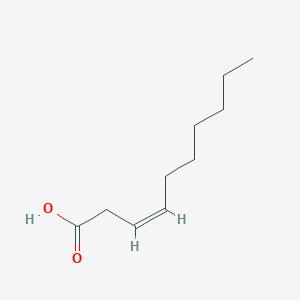

3-Decenoic acid, (3E)-

Overview

Description

3-Decenoic acid, (3E)-: is an unsaturated fatty acid with a double bond located at the third carbon atom from the carboxyl end, in the cis (Z) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize 3-Decenoic acid, (3E)- involves the hydroboration-oxidation of 1-decene. The reaction proceeds through the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. The resulting 3-Decenoic acid, (3E)- can be obtained by subsequent oxidation of the intermediate.

Industrial Production Methods: Industrial production of 3-Decenoic acid, (3E)- typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Decenoic acid, (3E)- can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: The compound can be reduced to form decanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: 3-Decenoic acid, (3E)- can participate in substitution reactions, particularly at the double bond. Halogenation using bromine (Br2) or chlorine (Cl2) can yield halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products:

Oxidation: Epoxides, diols

Reduction: Decanoic acid

Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry:

Catalysis: 3-Decenoic acid, (3E)- is used as a precursor in the synthesis of various catalysts and ligands for organic reactions.

Polymer Science: It is utilized in the production of biodegradable polymers and copolymers.

Biology:

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.

Signal Molecules: It is studied for its role as a signaling molecule in biological systems.

Medicine:

Drug Development: 3-Decenoic acid, (3E)- is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Lubricants: The compound is used in the formulation of biodegradable lubricants.

Surfactants: It is employed in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-Decenoic acid, (3E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

(E)-dec-3-enoic acid: The trans (E) isomer of dec-3-enoic acid, which has different physical and chemical properties due to the configuration of the double bond.

Decanoic acid: A saturated fatty acid with no double bonds, exhibiting different reactivity and applications.

(Z)-oct-3-enoic acid: A shorter-chain analog with similar structural features but different biological activity.

Uniqueness:

Structural Configuration: The cis (Z) configuration of the double bond in 3-Decenoic acid, (3E)- imparts unique physical and chemical properties, such as lower melting point and different reactivity compared to its trans (E) isomer.

Biological Activity: The specific configuration and chain length contribute to its distinct biological activities, making it a valuable compound for various applications.

Properties

CAS No. |

15469-77-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

InChI Key |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C\CC(=O)O |

Canonical SMILES |

CCCCCCC=CCC(=O)O |

boiling_point |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

Key on ui other cas no. |

15469-77-9 |

physical_description |

Liquid |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the stereochemical outcome of the β-Hydroxydecanoylthioester dehydrase-catalyzed isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester?

A1: Research indicates that the enzyme β-Hydroxydecanoylthioester dehydrase (from Escherichia coli) catalyzes this isomerization with a defined stereochemistry. The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement. [] Furthermore, the enzyme facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester. [] This results in an overall suprafacial stereochemical course for the enzymatic allylic rearrangement, yielding the (Z)-dec-3-enoic acid thioester. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one](/img/structure/B95279.png)

![[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate](/img/structure/B95284.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)